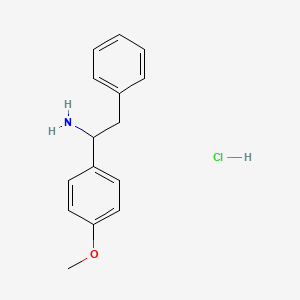

alpha-(p-Methoxyphenyl)phenethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride: is a chemical compound with the molecular formula C10H15NO·ClH and a molecular weight of 201.693 . It is also known by other names such as p-Methoxy-α-methylphenethylamine hydrochloride and β-p-Methoxyphenylisopropylaminhydrochlorid . This compound is a derivative of phenethylamine, a class of compounds known for their psychoactive and stimulant properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride typically involves the reaction of p-methoxybenzaldehyde with nitroethane to form p-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield alpha-(p-Methoxyphenyl)phenethylamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of p-methoxybenzaldehyde or p-methoxyacetophenone.

Reduction: Formation of alpha-(p-Methoxyphenyl)phenethylamine.

Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system .

Comparaison Avec Des Composés Similaires

Phenethylamine: The parent compound, known for its stimulant and psychoactive properties.

Methamphetamine: A potent central nervous system stimulant with a similar structure.

Amphetamine: Another stimulant with structural similarities to alpha-(p-Methoxyphenyl)phenethylamine hydrochloride.

Uniqueness: this compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and metabolic pathways. This structural modification can result in different potency, duration of action, and side effect profile compared to other phenethylamine derivatives .

Activité Biologique

Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride, a derivative of phenethylamine, has garnered attention due to its significant biological activity, particularly as a central nervous system (CNS) stimulant. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C16H21ClN2O

- Molecular Weight : 292.81 g/mol

This compound features a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter levels in the CNS. It acts primarily as a monoaminergic activity enhancer (MAE), influencing the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is mediated through binding to trace amine-associated receptor 1 (TAAR1), which plays a crucial role in regulating monoamine neurotransmission .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- CNS Stimulant : Exhibits stimulant properties similar to other phenethylamines.

- Monoaminergic Activity : Enhances the release of catecholamines at lower concentrations compared to other stimulants.

- Potential Therapeutic Uses : Investigated for applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid metabolism primarily through monoamine oxidase (MAO), with a short half-life ranging from 5 to 10 minutes after administration. This rapid metabolism necessitates careful dosing in therapeutic contexts .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Cognitive Enhancement : A study demonstrated that this compound improved cognitive function in animal models, suggesting its utility in treating cognitive impairments associated with neurodegenerative diseases.

- Mood Disorders : Clinical trials have indicated that compounds with similar structures can alleviate symptoms of depression and anxiety, supporting further investigation into this compound's efficacy in mood regulation.

- Addiction Treatment : Research into phenethylamines has shown promise in addiction therapy, particularly for stimulant dependencies, due to their ability to modulate reward pathways in the brain .

Comparative Biological Activity

To provide a clearer understanding of this compound's activity compared to related compounds, the following table summarizes key biological activities:

| Compound | CNS Activity | MAE Effectiveness | Half-Life |

|---|---|---|---|

| Alpha-(p-Methoxyphenyl)phenethylamine | High | Moderate | 5-10 min |

| Dextroamphetamine | Very High | High | 6-12 hours |

| Phenethylamine | Moderate | Low | 30 sec |

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQJPMEPYLLBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62402-44-2 |

Source

|

| Record name | NSC345777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.